molecular formula C12H14O2 B14144223 4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol CAS No. 40904-92-5

4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol

Cat. No.: B14144223
CAS No.: 40904-92-5
M. Wt: 190.24 g/mol
InChI Key: ZETMCXJPCJLKRO-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol is an organic compound with a unique structure that includes a methoxyphenyl group and a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol typically involves the reaction of 2-methoxyphenylacetylene with acetone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. It may act by inhibiting enzymes or receptors that play a role in these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

40904-92-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C12H14O2/c1-12(2,13)9-8-10-6-4-5-7-11(10)14-3/h4-7,13H,1-3H3

InChI Key

ZETMCXJPCJLKRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=CC=C1OC)O

Origin of Product

United States

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